4-((2-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of Schiff Base: The reaction begins with the condensation of 2-methoxybenzaldehyde with an appropriate amine to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiosemicarbazide under acidic or basic conditions to form the triazole ring.
The reaction conditions often include solvents like ethanol or methanol, and catalysts such as acetic acid or sodium acetate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to ensure high yield and purity. Additionally, the use of automated systems for monitoring and controlling the reactions would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 4-((2-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown promise in antimicrobial and antifungal studies. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its triazole ring is a common motif in many drugs, and modifications to this structure could lead to new treatments for various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-((2-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific pathways. The methoxy groups and thiol moiety also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Hydroxybenzylidene)amino)-5-(3-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Chlorobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2-Nitrobenzylidene)amino)-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-((2-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. These groups can enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications.
Properties
CAS No. |
613249-08-4 |
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Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-22-14-8-5-7-12(10-14)16-19-20-17(24)21(16)18-11-13-6-3-4-9-15(13)23-2/h3-11H,1-2H3,(H,20,24)/b18-11+ |
InChI Key |
LBGLPVCWGHGQOX-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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